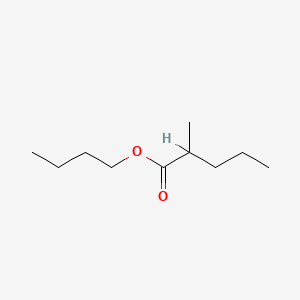

Butyl 2-methylvalerate

Description

Significance and Research Context of Branched-Chain Esters

Branched-chain esters represent a significant class of volatile organic compounds that are pivotal in defining the characteristic aromas of many fruits and fermented products. acs.org These esters, which can have linear or branched chains, are biosynthesized from the catabolism of amino acids, particularly branched-chain amino acids like leucine, isoleucine, and valine. nih.gov The concentration and type of these esters are dependent on the availability of their precursors and the activity of specific enzymes. acs.org

The table below provides a summary of key branched-chain amino acids and their corresponding ester flavor profiles, illustrating the foundational context for the study of compounds like Butyl 2-methylvalerate.

| Branched-Chain Amino Acid | Corresponding α-Keto Acid | Example Branched-Chain Ester | Associated Aroma Notes |

| Leucine | α-Ketoisocaproate | 3-Methylbutyl acetate (B1210297) | Banana, fruity |

| Isoleucine | α-Keto-β-methylvalerate | 2-Methylbutyl acetate | Apple, fruity |

| Valine | α-Ketoisovalerate | 2-Methylpropyl acetate | Fruity, sweet |

Overview of Scientific Investigations on this compound

Scientific investigations into this compound, while not as extensive as for some other esters, have provided valuable insights into its occurrence, synthesis, and sensory properties. This compound, with the chemical formula C10H20O2 and CAS number 6297-41-2, is also known by its synonyms Butyl 2-methylpentanoate (B1260403) and Valeric acid, 2-methyl-, butyl ester. nih.gov

Research has identified this compound in various natural sources. A study on the volatile compounds in Pecorino white wines, produced through sequential inoculation of Metschnikowia pulcherrima and Saccharomyces cerevisiae, detected the presence of this compound. researchgate.netmdpi.com Another investigation into the effects of nano-iron fertilizer on the volatile compounds of Trifolium pratense (red clover) also identified this compound in the treated plants, suggesting its potential role in attracting pollinators due to its contribution to the floral and fruity aroma profile. researchgate.net

The synthesis of this compound has been explored in the context of enzymatic reactions. While direct studies are limited, research on the lipase-catalyzed synthesis of other branched-chain esters provides a framework for its production. For example, studies on the enzymatic synthesis of various flavor esters have listed this compound as a related compound of interest. inrs.ca The general method for synthesizing such esters involves the esterification of the corresponding carboxylic acid (2-methylvaleric acid) with an alcohol (butanol) in the presence of a lipase (B570770) catalyst. asm.org

Analytical chemistry plays a crucial role in the study of this compound. Gas chromatography coupled with mass spectrometry (GC-MS) is the primary technique used for its identification and quantification in complex mixtures like wine and plant volatiles. researchgate.netmdpi.comresearchgate.net Further characterization of branched-chain fatty acid esters, including butyl esters, has been performed using advanced techniques like GC-quadrupole-time of flight mass spectrometry (GC-QTOF-MS), which provides detailed mass spectral data for accurate identification. nih.gov

The following table summarizes the key findings from scientific investigations involving this compound:

| Research Area | Key Findings | Analytical Techniques Used | Reference |

| Natural Occurrence | Detected in Pecorino white wines produced with sequential yeast inoculation. | Solid-Phase Microextraction (SPME), Gas Chromatography-Mass Spectrometry (GC-MS) | researchgate.netmdpi.com |

| Identified in Trifolium pratense (red clover) treated with nano-iron fertilizer, contributing to the aroma profile. | Headspace Solid-Phase Microextraction (HS-SPME), Gas Chromatography-Mass Spectrometry (GC-MS) | researchgate.net | |

| Found in the analysis of dye-degrading bacteria (Bacillus velezensis). | Gas Chromatography-Mass Spectrometry (GC-MS) | semanticscholar.org | |

| Synthesis | Mentioned as a relevant compound in studies on the enzymatic synthesis of flavor esters. | Enzymatic esterification with lipase catalysts. | inrs.ca |

| Can be synthesized by the esterification of 2-methylvaleric acid with butanol. | Gas Chromatography (GC) for analysis of reaction products. | asm.org | |

| Analytical Characterization | Characterized as a branched-chain fatty acid butyl ester. | Gas Chromatography-Quadrupole Time of Flight Mass Spectrometry (GC-QTOF-MS) | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

butyl 2-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-4-6-8-12-10(11)9(3)7-5-2/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVUGLMJUHFPSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(C)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863740 | |

| Record name | Pentanoic acid, 2-methyl-, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6297-41-2 | |

| Record name | Butyl 2-methylpentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6297-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl 2-methylpentanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006297412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl 2-methylvalerate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanoic acid, 2-methyl-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanoic acid, 2-methyl-, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 2-methylvalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL 2-METHYLPENTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q63U45E21J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of Butyl 2 Methylvalerate

Precursor Formation and Interconversion in Biological Systems

The biosynthesis of the "2-methylvalerate" portion of the ester is intrinsically linked to the metabolism of branched-chain amino acids. Specific keto acids serve as direct precursors, arising from the catabolism of these amino acids.

α-Keto-β-methylvalerate (α-KMV) is a critical intermediate in the formation of branched-chain esters. It is the direct precursor to the 2-methylbutyl moiety, a key component of many important aroma compounds in fruits like apples. pnas.org The accumulation of its corresponding amino acid, isoleucine, during fruit ripening is often an indicator of the available pool of α-KMV. pnas.orgpnas.org This keto acid is derived from the deamination of isoleucine, a reaction catalyzed by branched-chain aminotransferase (BCAT), which is a reversible process. pnas.orgresearchgate.net

The branched-chain amino acids (BCAAs) isoleucine, valine, and leucine are fundamental to the biosynthesis of branched-chain esters. pnas.orgtaylorfrancis.com They serve as the primary source for the branched acyl-CoAs and alcohols that are the building blocks of these esters. researchgate.net

The catabolism of these amino acids initiates their contribution to ester formation. In animal tissues, the branched-chain α-ketoacid dehydrogenase complex (BCKDC) plays a crucial role in the irreversible catabolism of BCAAs. wikipedia.org It acts on the deaminated derivatives of isoleucine (α-keto-β-methylvalerate), valine (α-ketoisovalerate), and leucine (α-ketoisocaproate). wikipedia.org

In plants, isoleucine synthesis traditionally begins with threonine, which is converted to α-ketobutyrate and subsequently to α-keto-β-methylvalerate. pnas.orgpnas.orgresearchgate.net Valine synthesis starts from pyruvate to form α-ketoisovalerate, which is also the starting point for leucine synthesis. pnas.orgpnas.orgresearchgate.net The final step in the synthesis of all three BCAAs is a reversible reaction catalyzed by branched-chain aminotransferase (BCAT). pnas.orgpnas.org The resulting α-keto acids are key precursors for ester biosynthesis. pnas.orgresearchgate.net

Table 1: Branched-Chain Amino Acids and their Corresponding α-Keto Acid Precursors

| Branched-Chain Amino Acid | Corresponding α-Keto Acid |

|---|---|

| Isoleucine | α-Keto-β-methylvalerate |

| Valine | α-Ketoisovalerate |

Enzymatic Mechanisms in Butyl 2-methylvalerate Production

The conversion of precursors into the final ester product is mediated by a series of specific enzymatic reactions. These enzymes are responsible for the decarboxylation, reduction, and final esterification steps.

The final and crucial step in the biosynthesis of this compound is the esterification reaction catalyzed by alcohol acyltransferases (AATs). pnas.orgnih.gov These enzymes facilitate the condensation of an alcohol (in this case, butanol) with an acyl-CoA thioester (2-methylvaleryl-CoA) to form the corresponding ester. pnas.orgresearchgate.net AATs are a diverse group of enzymes capable of utilizing a wide range of alcohol and acyl-CoA substrates, which contributes to the vast array of esters found in nature. nih.govnih.gov In apple flavor development, the MpAAT1 enzyme has been shown to produce various esters, including those with branched-chain moieties. nih.gov The kinetic properties of AATs, including their substrate preferences, are a key factor in determining the specific profile of esters produced during processes like fruit ripening. nih.gov

The formation of the alcohol and acyl-CoA components necessary for ester synthesis involves several enzymatic steps. Branched-chain α-ketoacid decarboxylase (BC α-KAD) is a thiamine diphosphate-dependent enzyme that plays a role in converting α-keto acids into their corresponding aldehydes. researchgate.net These aldehydes are often volatile aroma compounds themselves. researchgate.net

Following the action of BC α-KAD, alcohol dehydrogenase (ADH) can reduce the newly formed aldehydes to their corresponding alcohols. frontiersin.org For instance, in the lipoxygenase (LOX) pathway, aldehydes derived from fatty acids are reduced to C6 alcohols by ADH, which can then be used by AAT to form esters. frontiersin.org This two-step process involving a decarboxylase and a dehydrogenase is a common pathway for the production of the alcohol moieties used in ester biosynthesis.

Recent research has uncovered an alternative route for the synthesis of α-KMV, the precursor to isoleucine, which bypasses the traditional threonine-dependent pathway. This alternative, known as the citramalate synthase pathway, has been identified in ripening apples. pnas.orgpnas.org

In this pathway, citramalate synthase (CMS) catalyzes the condensation of pyruvate and acetyl-CoA to form citramalate. pnas.orgpnas.orgnih.gov A series of subsequent reactions then leads to the formation of α-keto-β-methylvalerate (α-KMV). pnas.org A significant aspect of this pathway is that the initiating enzyme, citramalate synthase, is not subject to the feedback inhibition by isoleucine that regulates the traditional pathway. pnas.orgpnas.org This lack of feedback regulation allows for the sustained production of isoleucine and, consequently, a continuous supply of α-KMV for the synthesis of branched-chain esters, even as the fruit ripens and ages. pnas.org

Table 2: Key Enzymes in this compound Biosynthesis

| Enzyme | Abbreviation | Role |

|---|---|---|

| Alcohol Acyltransferase | AAT | Catalyzes the final esterification of an alcohol and an acyl-CoA. |

| Branched-Chain α-Ketoacid Decarboxylase | BC α-KAD | Converts α-keto acids to aldehydes. |

| Alcohol Dehydrogenase | ADH | Reduces aldehydes to alcohols. |

| Citramalate Synthase | CMS | Initiates an alternative pathway for α-KMV synthesis. |

| Branched-Chain Aminotransferase | BCAT | Catalyzes the reversible deamination of BCAAs to α-keto acids. |

Genetic and Molecular Regulation of Biosynthesis

The biosynthesis of volatile esters, including this compound, is a complex process governed by intricate genetic and molecular control systems. The final aroma profile of an organism, whether a fruit or a microbe, is not merely a result of the presence of biosynthetic pathways but is finely tuned by the regulation of gene expression and the catalytic activity of the enzymes involved.

Gene Expression and Enzyme Activity Regulation in Ester-Producing Organisms

The production rate of esters is critically dependent on three main factors: the availability of the two precursor substrates (an alcohol and an acyl-CoA), and the total activity of the enzymes responsible for the synthesis and potential hydrolysis of the ester. nih.gov The regulation of these components occurs at multiple levels, from the transcription of genes to the modulation of enzyme function.

Gene Expression: In both fruits and yeasts, the expression levels of genes encoding alcohol acyltransferases (AATs), the key enzymes catalyzing the final step of ester formation, are a primary determinant of ester production levels. nih.govfrontiersin.org

Transcriptional Regulation in Fruit: In many fruits, the expression of AAT genes is tightly linked to the ripening process, often regulated by the plant hormone ethylene. mdpi.comnih.gov For instance, in kiwifruit, ester production increases dramatically during ripening, a change that is accelerated by ethylene treatment and inhibited by ethylene blockers like 1-methylcyclopropene (1-MCP). nih.gov This hormonal control is mediated by transcription factors (TFs), which are proteins that bind to specific DNA sequences in the promoter regions of genes to activate or repress their transcription. mdpi.com In kiwifruit, the transcription factors AdNAC5 and AdDof4 have been shown to regulate the promoter of a key gene in the ester biosynthesis pathway. nih.gov Similarly, in peaches, the transcription factor PpERF61 has been identified to activate the expression of genes involved in producing aroma precursors. mdpi.com

Gene Regulation in Yeast: In yeast such as Saccharomyces cerevisiae, which is crucial for the flavor of fermented beverages, the ATF1 and ATF2 genes encode the most important alcohol acetyltransferases for producing acetate (B1210297) esters like isoamyl acetate and ethyl acetate. nih.govoup.com The expression of ATF1 is the main factor controlling the biosynthesis of these esters. researchgate.net Its expression is repressed by the presence of oxygen and unsaturated fatty acids. researchgate.net Recently, a new family of AATs, named Eat (Ethanol acetyltransferase), was discovered, with the EAT1 gene product also contributing significantly to ethyl acetate production. frontiersin.orgnih.gov

Enzyme Activity Regulation: Beyond the control of gene expression, the catalytic efficiency of the ester-synthesizing enzymes is also subject to regulation. This can be influenced by environmental conditions and the concentration of various molecules within the cell. pressbooks.pubkhanacademy.org

Substrate Availability: The rate of ester formation is directly dependent on the cellular concentrations of precursor alcohols and acyl-CoAs. nih.gov These precursors are supplied by other metabolic pathways, such as fatty acid and amino acid metabolism, which are themselves highly regulated. frontiersin.orgmdpi.com

Allosteric Regulation and Feedback Inhibition: Enzyme activity can be modulated by molecules binding to the enzyme at a site other than the active site (allosteric regulation). khanacademy.org In some metabolic pathways, the final product can inhibit the activity of an early enzyme in the pathway, a process known as feedback inhibition. khanacademy.org For melon AATs, it has been shown that Coenzyme A (CoA-SH), a product of the AAT-catalyzed reaction, can act as both an activator at low concentrations and an inhibitor at higher concentrations, suggesting a complex regulatory role. acs.org

Environmental Factors: Temperature and pH can significantly affect enzyme activity. pressbooks.pub Each enzyme has an optimal range for these factors, and deviations can lead to reduced activity or even denaturation (loss of structure). pressbooks.pub

The following table summarizes key genes involved in the regulation of ester biosynthesis.

| Gene/Enzyme Family | Organism(s) | Function in Ester Biosynthesis | Regulatory Notes |

| AAT (Alcohol Acyltransferase) | Plants (e.g., Apricot, Melon, Pear) | Catalyzes the final step of ester formation from an alcohol and an acyl-CoA. frontiersin.orgfrontiersin.org | Expression is often ripening-dependent and regulated by ethylene and various transcription factors. mdpi.comnih.gov |

| ATF1 (Alcohol Acetyltransferase 1) | Saccharomyces cerevisiae (Yeast) | Major enzyme for the synthesis of acetate esters, such as ethyl acetate and isoamyl acetate. nih.gov | Expression is repressed by oxygen and unsaturated fatty acids; considered the primary control point for acetate ester levels. researchgate.net |

| ATF2 (Alcohol Acetyltransferase 2) | Saccharomyces cerevisiae (Yeast) | Contributes to acetate ester formation, though generally to a lesser extent than Atf1p. nih.gov | Shares regulatory patterns with ATF1. |

| EAT1 (Ethanol Acetyltransferase 1) | Saccharomyces cerevisiae (Yeast) | A recently identified AAT responsible for a significant portion of ethyl acetate production. frontiersin.orgnih.gov | Overexpression can increase the production of acetate and propanoate esters. frontiersin.org |

| LOX (Lipoxygenase) | Plants (e.g., Pear) | Involved in the initial steps of the lipoxygenase pathway, which generates precursors for certain esters from unsaturated fatty acids. frontiersin.orgnih.gov | Expression can be upregulated during fruit development and ripening. nih.gov |

Impact of Enzyme Promiscuity on Ester Profile Diversification

The vast diversity of volatile esters found in nature, which contributes to the unique aroma profiles of different fruits and beverages, can be largely attributed to the phenomenon of enzyme promiscuity. nih.gov This term describes the ability of a single enzyme to catalyze reactions with multiple different substrates. nih.gov

In the context of ester biosynthesis, the key enzymes, alcohol acyltransferases (AATs), often exhibit broad substrate specificity. nih.gov An individual AAT enzyme does not typically bind to just one specific alcohol and one specific acyl-CoA. Instead, it can often accept a range of related molecules as substrates. For example, the AATs encoded by ATF1 and ATF2 in yeast are responsible for producing a wide array of acetate esters, including propyl acetate, isobutyl acetate, and 2-phenyl ethyl acetate, in addition to ethyl acetate and isoamyl acetate. nih.gov This is because the enzymes can utilize various higher alcohols (also known as fusel alcohols) produced during fermentation as substrates along with acetyl-CoA.

This promiscuity is a major driving force for metabolic diversification. nih.gov By utilizing the diverse pools of alcohols and acyl-CoAs generated from fatty acid, amino acid, and carbohydrate metabolism, a limited number of AAT enzymes can generate a complex and extensive profile of ester compounds. This biochemical flexibility allows organisms to produce a rich aromatic bouquet without needing a separate, highly specific enzyme for each individual ester. The specific ester profile of an organism is therefore determined not only by which AAT genes are expressed but also by the relative availability of different precursor substrates and the specific substrate preferences of the expressed AAT enzymes.

Chemical Synthesis Strategies for Butyl 2 Methylvalerate and Its Analogues

Development of Synthetic Routes

The primary methods for synthesizing butyl 2-methylvalerate involve the formation of an ester linkage between 2-methylvaleric acid and butanol. This can be achieved through direct esterification or transesterification, with ongoing research focused on developing more efficient and sustainable processes.

Esterification Methodologies

The most common method for producing this compound is through the direct esterification of 2-methylvaleric acid with butanol. This reaction is typically catalyzed by a strong acid.

Fischer-Speier Esterification: This classic method involves heating a mixture of the carboxylic acid (2-methylvaleric acid) and the alcohol (butanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH) researchgate.netuab.cat. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one of the reactants (usually the alcohol) is used, and the water formed as a byproduct is removed, often through azeotropic distillation with a Dean-Stark apparatus uab.cat.

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which makes the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule leads to the formation of the ester researchgate.net.

| Reactants | Catalyst | Key Conditions | Product |

| 2-Methylvaleric Acid | Sulfuric Acid (H₂SO₄) or Tosic Acid (TsOH) | Heat, Excess Butanol, Removal of Water | This compound |

| Butanol |

Transesterification: An alternative route to this compound is through transesterification. This process involves the reaction of an ester of 2-methylvaleric acid (e.g., methyl 2-methylvalerate) with butanol in the presence of an acid or base catalyst ijsr.net. This method can be advantageous when the starting ester is more readily available or when milder reaction conditions are desired. Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification, while base-catalyzed transesterification involves the nucleophilic attack of an alkoxide on the ester carbonyl.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly methods for the synthesis of esters like this compound. These approaches focus on the use of less hazardous reagents and solvents, as well as energy-efficient processes.

Solid Acid Catalysts: To overcome the problems associated with corrosive and difficult-to-separate liquid acid catalysts like sulfuric acid, solid acid catalysts have been investigated. These include zeolites, ion-exchange resins, and sulfated metal oxides uab.catnih.gov. These catalysts are easily separated from the reaction mixture by filtration, can often be regenerated and reused, and can lead to cleaner reactions with fewer byproducts nih.gov. The use of solid acid catalysts aligns with the green chemistry principle of catalysis over stoichiometric reagents.

Solvent-Free Synthesis: Performing the esterification reaction without a solvent reduces the environmental impact and simplifies the purification process. Solvent-free reactions can be achieved by using one of the reactants, typically the alcohol, in excess to act as both a reactant and the reaction medium nih.govnih.gov.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates researchgate.netnih.govnih.gov. In the context of this compound synthesis, microwave heating can significantly reduce the reaction time compared to conventional heating methods, leading to energy savings and potentially higher yields nih.govresearchgate.net. The rapid and uniform heating provided by microwaves can enhance the efficiency of the esterification process researchgate.net.

Ionic Liquids: Ionic liquids are salts that are liquid at low temperatures and are considered "green" solvents due to their low vapor pressure and high thermal stability. They can act as both solvents and catalysts in esterification reactions nih.govmdpi.comfrontiersin.org. The use of acidic ionic liquids can facilitate the esterification of fatty acids, and their non-volatile nature simplifies product separation and catalyst recycling nih.govfrontiersin.org.

| Green Approach | Catalyst/Condition | Advantages |

| Solid Acid Catalysis | Zeolites, Ion-exchange resins, Sulfated metal oxides | Reusable, Easy separation, Reduced corrosion and waste |

| Solvent-Free Synthesis | Excess alcohol as solvent | Reduced solvent waste, Simplified purification |

| Microwave-Assisted Synthesis | Microwave irradiation | Faster reaction rates, Energy efficient |

| Ionic Liquids | Acidic ionic liquids | Recyclable catalyst/solvent, Low volatility |

Stereoselective Synthesis of this compound Enantiomers

This compound possesses a chiral center at the C2 position of the valerate (B167501) moiety, meaning it can exist as two enantiomers: (R)-butyl 2-methylvalerate and (S)-butyl 2-methylvalerate. These enantiomers can have different organoleptic properties. Therefore, the ability to synthesize each enantiomer selectively is of significant interest.

Chiral Auxiliaries and Catalysts in Asymmetric Synthesis

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. One common strategy is the use of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed researchgate.net.

In the context of this compound, a chiral auxiliary could be attached to 2-methylvaleric acid or a precursor. For example, Evans oxazolidinones are well-known chiral auxiliaries used to control the stereochemistry of alkylation reactions to form α-substituted carboxylic acids researchgate.net. By using the appropriate Evans auxiliary, one could selectively synthesize either (R)- or (S)-2-methylvaleric acid, which could then be esterified with butanol to yield the corresponding enantiomer of this compound.

Enantioselective Production of Branched-Chain Esters

The enantioselective synthesis of branched-chain esters is a significant area of research. One prominent method for achieving this is through the kinetic resolution of a racemic mixture of the carboxylic acid. This can be accomplished using chiral reagents or, more commonly, enzymes.

Enzymatic kinetic resolution relies on the ability of certain enzymes, particularly lipases, to selectively catalyze the esterification of one enantiomer of a racemic carboxylic acid at a much faster rate than the other. This results in a mixture of the ester of one enantiomer and the unreacted acid of the other enantiomer, which can then be separated. For instance, studies on the enzymatic resolution of 2-methylbutanoic acid, a close structural analog of 2-methylvaleric acid, have shown that lipases can exhibit high enantioselectivity in esterification reactions nih.govnih.gov. This suggests that a similar approach could be applied to resolve racemic 2-methylvaleric acid to produce enantiomerically enriched this compound.

Biocatalytic Production of this compound

The use of enzymes as catalysts (biocatalysis) for the synthesis of flavor esters is a rapidly growing field, driven by the demand for "natural" products and the desire for more sustainable manufacturing processes uab.catijsr.net. Lipases are the most commonly used enzymes for this purpose due to their ability to function in non-aqueous environments and their broad substrate specificity nih.govmdpi.com.

The biocatalytic production of this compound can be achieved through the direct esterification of 2-methylvaleric acid and butanol catalyzed by a lipase (B570770). The reaction is typically carried out in an organic solvent to minimize the water content, which can lead to the reverse reaction (hydrolysis) nih.gov. Immobilized lipases are often preferred as they can be easily recovered and reused, which improves the cost-effectiveness of the process nih.govmdpi.comnih.gov.

Several factors can influence the efficiency of the lipase-catalyzed synthesis of this compound, including the choice of lipase, the reaction medium, temperature, and the molar ratio of the substrates mdpi.com. For example, a study on the synthesis of butyl butyrate (B1204436), a similar short-chain ester, investigated the effects of these parameters on the reaction yield researchgate.net. Research on the lipase-catalyzed esterification of valeric acid also provides insights into the optimization of such processes researchgate.netfrontiersin.orgresearchgate.net.

The transesterification of a simple ester of 2-methylvaleric acid with butanol can also be catalyzed by lipases nih.gov. This approach can sometimes offer advantages in terms of reaction equilibrium and substrate solubility.

| Biocatalytic Method | Enzyme | Key Features |

| Direct Esterification | Lipase (e.g., from Candida antarctica, Rhizomucor miehei) | Mild reaction conditions, High selectivity, "Natural" product label |

| Transesterification | Lipase | Can be advantageous for certain substrates |

Microbial Fermentation for Ester Synthesis

Microbial fermentation presents a promising avenue for the de novo synthesis of this compound from simple carbon sources. This approach leverages the inherent metabolic pathways of microorganisms, which can be engineered to produce the necessary precursors: 2-methylvaleric acid and butanol. The final step in this biosynthetic route is the esterification of these two precursors, a reaction often catalyzed by alcohol acyltransferases (AATs).

The biosynthesis of 2-methylvaleric acid typically branches off from the L-isoleucine metabolic pathway, with 2-keto-3-methylvalerate serving as a key intermediate. google.com Metabolic engineering strategies can be employed to enhance the production of this precursor. For instance, in Escherichia coli, genes involved in the L-isoleucine biosynthesis, such as those for threonine deaminase and acetohydroxy acid synthase, can be overexpressed to channel metabolic flux towards 2-keto-3-methylvalerate. google.com Subsequently, the introduction of genes encoding ketoacid decarboxylase and aldehyde dehydrogenase can convert this intermediate into 2-methylvaleric acid. google.com

Similarly, microbial pathways for butanol production are well-established, particularly in organisms like Clostridium acetobutylicum. These pathways can be heterologously expressed in more tractable industrial microorganisms like E. coli or the yeast Saccharomyces cerevisiae.

The final condensation of the microbially produced 2-methylvaleryl-CoA (the activated form of the acid) and butanol is facilitated by AATs. These enzymes exhibit a broad substrate range, and various AATs have been shown to utilize butanol as an alcohol substrate. nih.govfrontiersin.org The selection of an appropriate AAT with high specificity for both 2-methylvaleryl-CoA and butanol is crucial for achieving high yields and selectivity of the desired ester. nih.gov While the direct microbial production of this compound has not been extensively reported, the synthesis of analogous esters, such as butyl butyrate, has been successfully demonstrated in engineered C. acetobutylicum through the expression of AATs from strawberry (Fragaria x ananassa) and apple (Malus sp.).

Table 1: Key Considerations in Microbial Fermentation for this compound Synthesis

| Factor | Description | Relevance to this compound |

| Host Microorganism | The choice of microbial chassis (e.g., E. coli, S. cerevisiae, Y. lipolytica) impacts metabolic flux, precursor supply, and tolerance to products. | E. coli is a well-established host for metabolic engineering. Y. lipolytica is an oleaginous yeast that could be engineered for the production of very-long-chain wax esters and other lipophilic molecules. researchgate.netnih.govresearcher.life |

| Precursor Biosynthesis | Efficient production of 2-methylvaleric acid and butanol is essential. This often requires the overexpression of key pathway enzymes and the knockout of competing pathways. | The biosynthesis of 2-oxo-3-methylvalerate, a precursor to 2-methylvaleric acid, has been studied in Chlorobium vibrioforme. nih.gov The metabolic pathways for butanol are well-characterized. |

| Esterification Enzyme | The selection of an alcohol acyltransferase (AAT) with high activity and specificity for the target substrates is critical for high-yield ester formation. | AATs have a broad substrate specificity, and their selection can determine the final ester product. nih.gov |

| Fermentation Conditions | Optimization of parameters such as temperature, pH, and nutrient feed can significantly impact ester production. | The production of fruity esters in yeast is influenced by various fermentation parameters. |

Enzyme Engineering for Enhanced Production

The use of isolated enzymes, particularly lipases, in a controlled reaction environment is another powerful strategy for the synthesis of this compound. This method decouples the synthesis of the ester from the complexities of cellular metabolism, allowing for higher concentrations of substrates and potentially higher yields. Lipases are versatile biocatalysts that can efficiently catalyze esterification reactions in non-aqueous media.

The immobilized lipase B from Candida antarctica, commercially known as Novozym 435, is a widely used and highly effective catalyst for the synthesis of a variety of esters, including those with branched-chain acids and alcohols. google.comnih.govrsc.orgnih.gov Its high stability, broad substrate specificity, and excellent performance in organic solvents make it a prime candidate for the synthesis of this compound. Research on the enzymatic synthesis of similar branched-chain esters has demonstrated the feasibility of this approach. For example, Novozym 435 has been successfully employed in the esterification of free fatty acids with octanol (B41247) and in the synthesis of various flavor esters. nih.gov

The optimization of reaction conditions is crucial for maximizing the yield and efficiency of the enzymatic synthesis. Key parameters that can be engineered include the choice of solvent, temperature, substrate molar ratio, and enzyme loading. For instance, in the synthesis of butyl butyrate using a lipase from Thermomyces lanuginosus, the optimal conditions were found to be a temperature of 48°C and a butanol to butyric acid molar ratio of 3:1 in n-hexane, resulting in a yield of over 90% in 2 hours. scispace.com Similar optimization studies would be necessary for the efficient synthesis of this compound.

Table 2: Research Findings on Lipase-Catalyzed Synthesis of Analogous Esters

| Enzyme | Substrates | Key Findings |

| Novozym 435 (Candida antarctica lipase B) | Perillyl alcohol and various fatty acids (C3-C18) | Conversions of up to 95% were achieved. The enzyme showed excellent reusability over 10 cycles with no loss of activity. nih.gov |

| Novozym 435 (Candida antarctica lipase B) | Free fatty acids and octanol | The reaction followed Ping-pong bi-bi kinetics. The enzyme was stable for up to 7 cycles of reuse. nih.gov |

| Mucor miehei lipase (immobilized) | Butyric acid and isoamyl alcohol | Response surface methodology was used to optimize reaction conditions, including enzyme/substrate ratio, substrate concentrations, and temperature. researchgate.net |

| Thermomyces lanuginosus lipase (immobilized) | Butyric acid and butanol | Optimal conditions resulted in over 90% yield in 2 hours. Washing the enzyme with n-hexane allowed for reuse over five cycles with about 85% activity retention. scispace.com |

Enzyme engineering techniques can also be applied to improve the catalytic properties of lipases for the synthesis of specific esters. Directed evolution and rational design can be used to enhance enzyme activity, selectivity, and stability under industrial process conditions. For alcohol acyltransferases, protein engineering has been explored to alter their substrate specificity, enabling the production of designer esters. biorxiv.orgnih.gov

Advanced Analytical Methodologies for Butyl 2 Methylvalerate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analyzing volatile compounds like Butyl 2-methylvalerate. It excels at separating individual components from a mixture, which is a critical prerequisite for accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical method for separating and identifying volatile and semi-volatile organic compounds. foodsafety.institutethermofisher.com The technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. foodsafety.institute In the context of this compound analysis, GC-MS is invaluable for its high sensitivity and selectivity, making it suitable for detecting contaminants and characterizing flavor and aroma profiles in food products. hplcvials.com

The process involves injecting a sample into the GC, where it is vaporized and separated into its individual components as it travels through a capillary column. 3m.com The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical fingerprint. researchgate.net Compound identification is typically achieved by comparing the experimental mass spectra with those in established spectral libraries, such as the National Institute of Standards and Technology (NIST) database. nih.gov

GC-MS methods are frequently employed for the analysis of volatile metabolites in various biological and commercial samples, including fermented foods and beverages. nih.gov Sample preparation often utilizes techniques like solid-phase microextraction (SPME) to extract and concentrate volatile organic compounds (VOCs) from a sample matrix before their introduction into the GC-MS system. nih.gov

Table 1: Typical GC-MS Parameters for Volatile Organic Compound Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Injection Mode | Splitless | To maximize the transfer of analytes onto the column, enhancing sensitivity for trace analysis. nih.gov |

| Column Type | J&W HP-5MS (30 m × 0.25 mm I.D., 0.25 μm film thickness) | A non-polar column widely used for the separation of a broad range of volatile and semi-volatile compounds. nih.gov |

| Carrier Gas | Helium | An inert gas that carries the sample through the column without reacting with it. nih.gov |

| Oven Program | Initial temp 45°C, ramped to 320°C | A temperature gradient is used to elute compounds with different boiling points sequentially for effective separation. nih.gov |

| MS (B15284909) Detector Mode | Scan Mode (mass range 45–300 m/z) | The detector continuously scans a range of mass-to-charge ratios to acquire full mass spectra for compound identification. nih.gov |

For exceptionally complex samples like essential oils, perfumes, or food extracts, conventional one-dimensional GC-MS may not provide sufficient resolving power, leading to co-eluting peaks. researchgate.net Comprehensive two-dimensional gas chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (TOFMS) offers a significant enhancement in separation capacity. perfumerflavorist.comnasa.gov This technique employs two different chromatographic columns connected in series. birmingham.ac.uk The first, longer column typically separates compounds based on their volatility, while the second, shorter column provides a rapid, orthogonal separation based on polarity. nasa.gov

The enhanced separation power of GC×GC-TOFMS allows for the resolution of hundreds or even thousands of compounds in a single analysis. nasa.govbirmingham.ac.uk This is particularly beneficial for fragrance profiling, where it can distinguish subtle variations between genuine and imitation products by creating detailed chemical fingerprints. sepsolve.comselectscience.net The high data acquisition speed of the TOFMS detector is essential to capture the very narrow peaks (often 50-100 ms wide) that elute from the second-dimension column. nasa.gov The resulting two-dimensional chromatograms show improved mass spectral quality and sensitivity due to better separation and zone compression compared to one-dimensional GC methods. ucdavis.edu

This compound is a chiral molecule, meaning it can exist in two non-superimposable mirror-image forms called enantiomers (R- and S-forms). gcms.cz These enantiomers often possess identical physical properties but can exhibit different biological activities, including distinct flavors and aromas. Therefore, the ability to separate and quantify individual enantiomers is crucial in flavor, fragrance, and food analysis. researchgate.net

Chiral gas chromatography is the primary technique for this purpose. uni-muenchen.de It utilizes a special type of column, known as a chiral stationary phase (CSP), which interacts differently with each enantiomer. azom.com This differential interaction causes the two enantiomers to travel through the column at different rates, resulting in their separation and allowing for the determination of their relative proportions (enantiomeric excess). ed.gov

The most common CSPs for GC are based on derivatized cyclodextrins. researchgate.net These molecules have a chiral structure that can form transient diastereomeric complexes with the enantiomers of the analyte, leading to their separation. azom.com The choice of cyclodextrin (B1172386) derivative can significantly influence the separation efficiency for a particular compound.

Retention time is a fundamental parameter in chromatography used for peak identification. manuallib.com However, it can shift due to routine maintenance, such as trimming a column, or when transferring a method between different instruments. manuallib.comnih.gov Retention Time Locking (RTL) is a software-driven technique that adjusts the column head pressure to ensure that a specific locking compound always elutes at a predefined time. nih.gov This process effectively locks the retention times of all other compounds in the chromatogram, making them highly reproducible across different systems and over long periods. manuallib.com

RTL is particularly valuable for building and using compound databases and libraries. nih.gov For instance, the Agilent RTL Flavor Library allows for the automatic screening and identification of compounds based on their locked retention times and mass spectra. gcms.cz By locking a method, an analyst can confidently compare the retention time of an unknown peak in a sample to the retention time in the database, greatly improving the reliability of identification. researchgate.net This is widely used in quality control for flavors and fragrances, where consistent product profiles are essential. gcms.cz

Spectroscopic Characterization Techniques

While chromatography is used for separation, spectroscopy is employed for the definitive structural confirmation of the isolated compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules, including this compound. scilit.comresearchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule. ethernet.edu.et

¹H-NMR (Proton NMR): This technique provides information about the different types of hydrogen atoms (protons) in a molecule. The spectrum shows signals at different chemical shifts, indicating the electronic environment of each proton. The splitting pattern of each signal (multiplicity) reveals the number of neighboring protons, allowing for the elucidation of how different fragments of the molecule are connected.

¹³C-NMR (Carbon-13 NMR): This method provides a signal for each unique carbon atom in the molecule. mdpi.com It is used to determine the number of different carbon environments and can help identify functional groups.

Together, 1D (¹H, ¹³C) and 2D NMR experiments allow for the unambiguous assignment of all atoms within the this compound structure, confirming its identity and purity. researchgate.net

Mass Spectrometry (MS) Fragmentation Pathways and Mechanisms, such as McLafferty Rearrangement

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule. For this compound (molecular weight: 172.27 g/mol ), electron ionization (EI) mass spectrometry induces fragmentation through several predictable pathways.

The molecular ion ([M]•+) of this compound is formed by the loss of an electron. This radical cation is energetically unstable and undergoes fragmentation. Key fragmentation mechanisms include alpha-cleavage and the McLafferty rearrangement. whitman.edu

McLafferty Rearrangement: This is a characteristic fragmentation for esters that possess a gamma-hydrogen on the alcohol portion of the molecule. In this compound, the butyl group provides accessible gamma-hydrogens. The rearrangement proceeds through a six-membered ring transition state, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the beta-carbon bond. This results in the elimination of a neutral alkene molecule (in this case, butene, C4H8, mass = 56) and the formation of a protonated 2-methylvaleric acid radical cation. This resulting ion can then undergo further fragmentation. A prominent peak resulting from a McLafferty rearrangement is often observed in the mass spectra of such esters. whitman.educcsenet.org

Alpha-Cleavage: This fragmentation involves the cleavage of the bond alpha to the carbonyl group. For esters, this can occur on either side of the carbonyl.

Cleavage on the acyl side: Loss of the butyl radical (•C4H9, mass = 57) results in the formation of a resonance-stabilized acylium ion [CH3CH2CH2CH(CH3)CO]+ at m/z 115.

Cleavage on the alkoxy side: Loss of the butoxy radical (•OC4H9, mass = 73) leads to the formation of the 2-methylpentanoyl cation at m/z 99. Another common alpha-cleavage is the loss of the entire alkoxy group, resulting in an acylium ion.

Other significant fragments can arise from further breakdown of these primary fragments. An analysis of the closely related compound, butyl butyrate (B1204436), reveals similar fragmentation patterns, including α-cleavage, β-cleavage, and McLafferty rearrangements, which supports the predicted pathways for this compound. ccsenet.orgresearchgate.net

Interactive Data Table: Predicted Mass Spectrometry Fragments of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 172 | [C10H20O2]•+ | Molecular Ion |

| 116 | [C6H12O2]•+ | McLafferty Rearrangement (Loss of C4H8) |

| 115 | [C6H11O2]+ | Alpha-cleavage (Loss of •C4H9) |

| 99 | [C6H11O]+ | Alpha-cleavage (Loss of •OC4H9) |

| 73 | [C4H9O]+ | Alkoxy fragment ion |

| 57 | [C4H9]+ | Butyl cation |

| 43 | [C3H7]+ | Propyl fragment |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of an ester like this compound is characterized by several strong absorption bands.

The most prominent features in the IR spectrum of a saturated aliphatic ester are a trio of intense peaks, sometimes referred to as the "Rule of Three". spectroscopyonline.comresearchgate.net

C=O Stretch: A very strong and sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester group. For saturated aliphatic esters, this peak typically appears in the range of 1750–1735 cm⁻¹. orgchemboulder.comvscht.cz

C-C-O Stretch: An intense absorption resulting from the asymmetric stretching of the C-C-O single bond linkage on the acyl side of the ester. This band is generally found between 1300 cm⁻¹ and 1160 cm⁻¹. spectroscopyonline.comorgchemboulder.com

O-C-C Stretch: A strong absorption from the stretching of the O-C-C single bond linkage on the alkoxy (butyl) side of the ester. This peak is typically observed in the 1200–1000 cm⁻¹ region. spectroscopyonline.comquimicaorganica.org

In addition to these characteristic ester peaks, the spectrum of this compound will also display strong C-H stretching absorptions from the alkane portions of the molecule in the region of 3000–2850 cm⁻¹. vscht.cz

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

| 2850-3000 | C-H Stretch | Alkane | Strong |

| 1735-1750 | C=O Stretch | Ester | Very Strong, Sharp |

| 1160-1300 | C-C-O Asymmetric Stretch | Ester (Acyl side) | Strong |

| 1000-1200 | O-C-C Stretch | Ester (Alkoxy side) | Strong |

Sample Preparation and Extraction Methods in this compound Analysis

The accurate analysis of this compound, a volatile compound, relies heavily on appropriate sample preparation and extraction techniques to isolate it from the sample matrix.

Solid-Phase Microextraction (SPME) for Volatile Analysis

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique ideal for the analysis of volatile and semi-volatile organic compounds. mdpi.com It integrates sampling, extraction, and concentration into a single step. The method utilizes a fused silica (B1680970) fiber coated with a stationary phase. When exposed to a sample, analytes partition from the sample matrix onto the fiber coating.

For a moderately polar volatile compound like this compound, Headspace SPME (HS-SPME) is often the preferred mode. In HS-SPME, the fiber is exposed to the vapor phase above a liquid or solid sample, which prevents non-volatile matrix components from contaminating the fiber.

The selection of the fiber coating is critical for efficient extraction. The choice depends on the polarity and molecular weight of the analyte. For esters, several fiber types can be effective.

Polydimethylsiloxane (PDMS): A non-polar coating suitable for non-polar volatiles. It can extract esters but may be less efficient for more polar ones.

Polydimethylsiloxane/Divinylbenzene (PDMS/DVB): A mixed-phase, semi-polar coating that is effective for a broader range of analytes, including polar compounds like esters. scielo.brsupelco.com.tw

Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): A tri-phase coating that is excellent for a wide range of volatile compounds with varying polarities and molecular weights, making it a versatile choice for flavor and fragrance analysis. sigmaaldrich.com

Interactive Data Table: SPME Fiber Selection for this compound Analysis

| Fiber Coating | Polarity | Typical Analytes | Suitability for this compound |

| 100 µm Polydimethylsiloxane (PDMS) | Non-polar | Volatiles (MW 60-275) | Moderate |

| 65 µm PDMS/Divinylbenzene (DVB) | Bipolar | Volatiles, amines, nitro-aromatics (MW 50-300) | Good |

| 50/30 µm DVB/Carboxen/PDMS | Bipolar | Flavor compounds, volatiles & semi-volatiles (MW 40-275) | Excellent |

| 85 µm Polyacrylate (PA) | Polar | Polar semi-volatiles (MW 80-300) | Good |

Solvent Extraction Methodologies

Solvent extraction, particularly liquid-liquid extraction (LLE), is a fundamental and widely used method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. wikipedia.org This technique is effective for extracting esters like this compound from aqueous samples or reaction mixtures.

The principle of LLE is based on partitioning the analyte between the two liquid phases. The choice of the organic solvent is crucial and is based on several factors:

Immiscibility with the aqueous phase: The solvent should not be significantly soluble in water.

High distribution coefficient for the analyte: this compound should be more soluble in the organic solvent than in the aqueous phase.

Low boiling point: A lower boiling point facilitates easy removal of the solvent after extraction to recover the analyte.

Low reactivity: The solvent should be inert towards the analyte.

Commonly used solvents for extracting moderately polar organic compounds like esters from aqueous solutions include diethyl ether, ethyl acetate (B1210297), dichloromethane, and hexane. btbuspxb.com The process typically involves mixing the aqueous sample with the organic solvent in a separatory funnel, allowing the layers to separate, and then collecting the organic layer (the extract). libretexts.org Multiple extractions with fresh portions of the organic solvent are often performed to maximize recovery.

Interactive Data Table: Common Solvents for Liquid-Liquid Extraction of this compound

| Solvent | Formula | Density (g/mL) | Boiling Point (°C) | Polarity |

| Diethyl Ether | (C2H5)2O | 0.713 | 34.6 | Low |

| Ethyl Acetate | CH3COOC2H5 | 0.902 | 77.1 | Moderate |

| Dichloromethane | CH2Cl2 | 1.326 | 39.6 | Moderate |

| Hexane | C6H14 | 0.655 | 68.0 | Non-polar |

Role and Impact of Butyl 2 Methylvalerate in Biological Systems and Sensory Perception

Occurrence and Distribution in Natural Sources

The presence of Butyl 2-methylvalerate in natural products is specific and less ubiquitous than other common esters. Its identification is often the result of detailed analytical chemistry techniques applied to complex volatile profiles.

Esters are the primary class of volatile compounds responsible for the characteristic fruity aroma of apples and bananas. Numerous studies have identified a wide array of esters, such as butyl acetate (B1210297), hexyl acetate, and 2-methylbutyl acetate, as key contributors to the aroma profiles of various apple cultivars. Similarly, the scent of bananas is largely defined by esters like isoamyl acetate. However, based on available scientific literature, this compound is not commonly cited as a significant volatile compound in the aroma profiles of apples or bananas. The aromatic bouquet of these fruits is instead dominated by a complex mixture of other esters, alcohols, and aldehydes.

Fermentation processes, driven by yeasts and bacteria, are known to produce a diverse range of esters that contribute significantly to the final flavor and aroma of products like yogurt, baijiu, and wine. While the presence of this compound is not widely documented across all fermented products, it has been specifically identified in certain types of wine.

| Product | Fermentation Method | Concentration (mg/L) | Source |

|---|---|---|---|

| Pecorino White Wine | Saccharomyces cerevisiae (single inoculation) | 0.05 ± 0.01 |

Contributions to Aroma and Flavor Characteristics

The sensory impact of an ester is defined by its chemical structure, volatility, and concentration, as well as its interaction with other aromatic compounds.

| Primary Descriptor | Secondary Descriptors | Source |

|---|---|---|

| Herbal | Chamomile, Floral |

The perception of smell begins when volatile molecules like this compound evaporate and travel into the nasal passage. There, they come into contact with olfactory receptors (ORs), which are specialized proteins located on the surface of olfactory sensory neurons.

The human genome contains approximately 350-400 different types of functional olfactory receptors. A single odorant molecule does not bind to just one type of receptor; instead, it can bind to multiple receptor types with varying affinities. Likewise, a single receptor can be activated by multiple different odorants. This system creates a unique combinatorial code of receptor activation for each specific odorant. This complex signal is then transmitted to the olfactory bulb in the brain, which processes the pattern and results in the perception of a distinct smell. Therefore, the "herbal" and "floral" scent of this compound is the brain's interpretation of the specific pattern of olfactory receptors it activates.

Chirality, or the "handedness" of a molecule, plays a critical role in olfactory perception. This compound is a chiral compound because its 2-methylvalerate portion contains an asymmetric carbon atom, meaning it can exist in two non-superimposable mirror-image forms called enantiomers: (R)-butyl 2-methylvalerate and (S)-butyl 2-methylvalerate.

Olfactory receptors are themselves made of chiral proteins, and thus they can interact differently with each enantiomer of a chiral odorant. This differential interaction can lead to significant differences in both the perceived scent and the olfactory detection threshold (the minimum concentration at which a substance can be smelled). A well-known example is the molecule carvone: (R)-(-)-carvone is perceived as spearmint, while its mirror image, (S)-(+)-carvone, smells of caraway. Although the principle of enantioselective perception is well-established, specific research detailing the distinct odor profiles and olfactory thresholds of the individual (R) and (S) enantiomers of this compound is not available in the reviewed literature.

Interplay with Other Volatile Compounds in Aroma Profiles

The perception of a fruit's flavor is a complex event where the whole is often greater than the sum of its parts. Volatile compounds can interact in ways that enhance, mask, or alter the perception of one another.

Synergistic and Masking Effects in Flavor Perception

The interaction between different volatile compounds can lead to synergistic or masking effects, significantly altering the final perceived aroma. Synergy occurs when the perceived intensity of a mixture is greater than the sum of the intensities of the individual components. Conversely, masking happens when one compound conceals or reduces the perception of another.

While direct research on the specific synergistic and masking effects of this compound is limited, general principles observed in ester-rich aroma profiles can be applied. Esters are known to contribute to the enhancement of sweet, floral, and fruity characteristics in wine and other beverages, often acting synergistically with other esters and volatile compounds like citronellol, β-damascenone, and nerolidol, especially when the esters are present at sub-threshold concentrations. For instance, in apple juice, a synergistic effect has been observed between ethyl butanoate and butyl acetate. It is plausible that this compound, with its fruity aroma, participates in similar synergistic interactions with other esters commonly found in fruits, such as hexyl acetate and 2-methylbutyl acetate, to create a more complex and intense fruity perception.

Conversely, masking effects can also occur. In some instances, the presence of certain compounds can diminish the perception of fruity notes. While specific masking interactions involving this compound have not been extensively documented, it is a common phenomenon in complex aroma mixtures.

Impact of Precursor Availability on Ester Volatile Emissions

The production of this compound, like other branched-chain esters in fruits, is fundamentally dependent on the availability of its specific precursors: 2-methylvaleric acid and butanol. The biosynthesis of these esters is a dynamic process, and the concentration of these precursors is a primary limiting factor.

Research on apples has demonstrated that the biosynthesis of branched-chain esters is closely linked to the de novo synthesis of branched-chain amino acids and their corresponding α-ketoacids. mdpi.com The degradation of these amino acids provides the necessary carbon skeletons for the acid moiety of the ester. For this compound, the precursor 2-methylvaleric acid is derived from the metabolism of isoleucine. Studies have shown that inhibiting the synthesis of these precursor amino acids leads to a significant reduction in the emission of the corresponding branched-chain esters.

Similarly, the availability of the alcohol moiety, in this case, butanol, is crucial. The production of alcohols in fruits can be derived from several metabolic pathways, including the reduction of aldehydes formed from fatty acid and amino acid catabolism. The final step in the formation of this compound is the esterification of 2-methylvaleroyl-CoA (derived from 2-methylvaleric acid) with butanol, a reaction catalyzed by the enzyme alcohol acyltransferase (AAT). The activity of AAT and the availability of both the acyl-CoA and the alcohol substrate directly influence the rate and quantity of ester production.

The table below illustrates the key precursors for this compound and their metabolic origins.

| Precursor | Metabolic Origin |

| 2-Methylvaleric acid | Derived from the catabolism of Isoleucine. |

| Butanol | Formed from the reduction of butanal, which can be derived from fatty acid or amino acid metabolism. |

Environmental Fate and Biodegradation Studies of Butyl 2 Methylvalerate

Biodegradation Pathways and Kinetics

The initial and most critical step in the biodegradation of esters like Butyl 2-methylvalerate is the enzymatic hydrolysis of the ester bond. This reaction cleaves the molecule into its constituent alcohol (butanol) and carboxylic acid (2-methylvaleric acid). This process is catalyzed by esterase enzymes, which are widespread in microorganisms. Following this initial hydrolysis, the resulting alcohol and carboxylic acid are typically further metabolized by the microorganisms through well-established degradation pathways.

Under aerobic conditions, the biodegradation of this compound is expected to be rapid and complete. The butanol and 2-methylvaleric acid formed from the initial hydrolysis are readily utilized by a wide range of aerobic bacteria and fungi as carbon and energy sources.

The probable aerobic degradation pathway for the resulting butanol involves oxidation to butyraldehyde, followed by further oxidation to butyric acid. Butyric acid then enters the beta-oxidation pathway, where it is sequentially broken down to acetyl-CoA, which in turn enters the citric acid cycle for complete mineralization to carbon dioxide and water.

Similarly, 2-methylvaleric acid, a branched-chain carboxylic acid, is also expected to be degraded via pathways analogous to fatty acid beta-oxidation. The presence of the methyl branch may slightly increase the complexity of the degradation process compared to straight-chain acids, but microorganisms possessing the necessary enzymatic machinery are common in the environment.

The kinetics of aerobic biodegradation for esters are influenced by their chemical structure. Generally, esters with shorter, linear alkyl chains are degraded more rapidly. While the branching in this compound might slightly decrease the rate of degradation compared to a linear isomer, it is still expected to be readily biodegradable under aerobic conditions. Quantitative Structure-Activity Relationship (QSAR) models, which are used to predict the biodegradability of chemicals, generally classify such esters as readily biodegradable nih.goveuropa.euuci.edunist.gov.

In the absence of oxygen, the biodegradation of this compound can still occur, although typically at a slower rate than under aerobic conditions. The initial hydrolytic cleavage of the ester bond by microbial esterases is an oxygen-independent process and is therefore expected to proceed under anaerobic conditions.

The subsequent degradation of butanol and 2-methylvaleric acid will depend on the available electron acceptors in the anaerobic environment. In the presence of nitrate, sulfate, or iron(III), anaerobic bacteria can utilize these compounds for respiration while oxidizing the alcohol and carboxylic acid. In methanogenic environments, a consortium of bacteria will ferment the intermediates to compounds like acetate (B1210297), hydrogen, and carbon dioxide, which are then converted to methane (B114726) by methanogenic archaea. Studies on other esters have demonstrated their potential for anaerobic degradation in environments such as sediments and digesters nih.gov.

Microbial Degradation and Bioremediation Potential

The ability of microorganisms to degrade esters is a key factor in the natural attenuation of these compounds in the environment and forms the basis for potential bioremediation strategies.

A diverse range of microorganisms, including bacteria and fungi, are known to produce esterases and are capable of degrading esters. While specific strains that degrade this compound have not been explicitly documented in the literature, numerous studies have identified microorganisms that degrade other structurally similar esters. Genera such as Pseudomonas, Bacillus, Rhodococcus, and various species of fungi are frequently implicated in the degradation of ester-based compounds. For instance, Pseudomonas aeruginosa has been shown to be involved in the cometabolic biodegradation of esters in the presence of an alkane growth substrate researchgate.net. The microbial production of flavor and fragrance esters like butyl butyrate (B1204436) also highlights the metabolic capabilities of microorganisms such as Clostridium and engineered Escherichia coli in handling these types of molecules nih.gov.

The following table provides examples of microbial genera known to be involved in the degradation of various esters, which are likely to play a role in the breakdown of this compound.

| Microbial Genus | Type of Ester Degraded | Environment |

| Pseudomonas | Phthalate esters, various aliphatic esters | Soil, Water |

| Bacillus | Short-chain fatty acid esters | Soil, Compost |

| Rhodococcus | Phthalate esters | Contaminated sites |

| Arthrobacter | Butyl esters (cometabolism) | Soil |

| Aspergillus | Various esters | Soil, Decomposing organic matter |

| Candida | Fatty acid esters | Water, Sediments |

This table is illustrative and based on general knowledge of ester biodegradation.

The rate of biodegradation of this compound in environmental matrices like soil and sediment is influenced by a multitude of factors:

Microbial Population: The presence of a diverse and adapted microbial community with the necessary enzymatic capabilities is crucial. The density and composition of the microbial inoculum will significantly affect the degradation kinetics.

Bioavailability: The extent to which this compound is available to microorganisms for degradation is a key factor. In soils and sediments, the compound may adsorb to organic matter and clay particles, which can reduce its bioavailability.

Sediment Concentration: At very high concentrations, this compound may exhibit inhibitory or toxic effects on microbial populations, leading to a decrease in the degradation rate. Conversely, at very low concentrations, it may not be sufficient to induce the necessary degradative enzymes.

Environmental Conditions: Factors such as temperature, pH, moisture content, and the availability of nutrients (e.g., nitrogen and phosphorus) and electron acceptors (in anaerobic environments) play a significant role in microbial activity and, consequently, the rate of biodegradation.

Chemical Structure: As previously mentioned, the branched structure of this compound may influence its degradation rate compared to linear esters.

The following interactive table summarizes the key factors and their potential impact on the biodegradation of this compound.

| Factor | Effect on Biodegradation Rate | Rationale |

| High Microbial Density | Increase | Larger population of degrading microorganisms. |

| High Soil Organic Matter | Decrease | Increased adsorption, leading to lower bioavailability. |

| Optimal pH (near neutral) | Increase | Favorable conditions for microbial enzyme activity. |

| Extreme Temperatures | Decrease | Reduced microbial metabolism and enzyme function. |

| Nutrient Limitation | Decrease | Microbial growth and enzyme production are hindered. |

| High Contaminant Concentration | Decrease | Potential for toxicity to microorganisms. |

Environmental Impact Assessment Frameworks and Studies

Environmental impact assessments for chemical substances like this compound typically follow established frameworks that evaluate their potential risks to the environment. These assessments consider the compound's persistence, bioaccumulation potential, and toxicity (PBT).

Based on safety assessments conducted by organizations such as the Research Institute for Fragrance Materials (RIFM), this compound is not considered to be persistent, bioaccumulative, or toxic nih.govnih.gov. Its predicted environmental concentrations are generally well below the predicted no-effect concentrations, indicating a low risk to the aquatic environment under current usage patterns as a fragrance ingredient nih.gov.

The assessment of environmental risk often involves a comparison of the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). A PEC/PNEC ratio of less than 1 suggests that the substance is unlikely to pose a significant risk to the environment. For many fragrance ingredients, including esters similar to this compound, these risk quotients are found to be below this threshold nih.gov.

Computational Chemistry and Theoretical Investigations of Butyl 2 Methylvalerate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in understanding the fundamental electronic properties of molecules. These calculations can predict molecular geometries, energies, and a host of other properties that govern the reactivity of Butyl 2-methylvalerate.

The flexibility of the butyl and 2-methylvalerate moieties allows the molecule to adopt various spatial arrangements, or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. While specific computational studies on this compound are not abundant in publicly accessible literature, the principles of conformational analysis can be applied.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (O=C-O-C) | Relative Energy (kcal/mol) |

|---|---|---|

| A | 180° (anti-periplanar) | 0.00 |

| B | 60° (gauche) | 1.2 |

| C | -60° (gauche) | 1.2 |

Note: This table is illustrative and intended to demonstrate the expected relative energies of different conformers. Actual values would require specific quantum chemical calculations.

Transition State Theory (TST) is a cornerstone of computational reaction kinetics, allowing for the prediction of reaction rates by examining the properties of the transition state—the highest energy point along the reaction coordinate. For this compound, TST can be employed to study mechanisms of reactions such as hydrolysis or pyrolysis.

For instance, in the hydrolysis of this compound, computational methods can model the approach of a water molecule or a hydroxide (B78521) ion to the carbonyl carbon. The geometry of the transition state, its energy relative to the reactants, and its vibrational frequencies can be calculated. These parameters are then used to compute the rate constant of the reaction. Studies on similar esters, such as methyl valerate (B167501), have utilized quantum chemical calculations to analyze reaction pathways.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for investigating the behavior of a large ensemble of molecules. MD simulations model the movement of atoms and molecules over time based on classical mechanics, providing insights into bulk properties and intermolecular interactions.

An MD simulation of liquid this compound would involve placing a large number of molecules in a simulation box and calculating the forces between them. These simulations can reveal information about the liquid structure, density, and transport properties. The interactions between molecules are typically described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates.

Table 2: Potential Intermolecular Interactions in this compound

| Interaction Type | Description |

|---|---|

| Van der Waals | Weak, short-range forces arising from temporary fluctuations in electron density. |

Spectroscopic Data Prediction and Interpretation

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide experimental fingerprints of a molecule, and computational methods can help in assigning the observed signals to specific structural features.